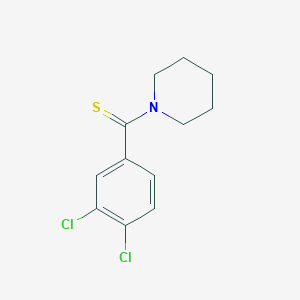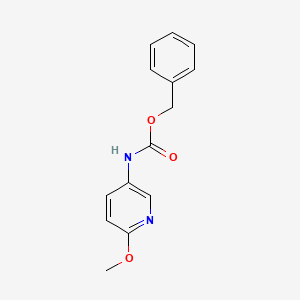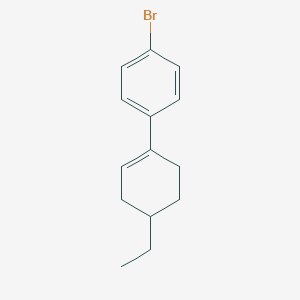
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- is an organic compound that features a benzene ring substituted with a bromine atom and a 4-ethyl-1-cyclohexen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-ethyl-1-cyclohexen-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-4-ethyl-: Similar structure but lacks the cyclohexenyl group.
Benzene, 1-bromo-4-ethenyl-: Contains an ethenyl group instead of the cyclohexenyl group.
Benzene, 1-bromo-4-ethynyl-: Contains an ethynyl group instead of the cyclohexenyl group.
Propriétés
Numéro CAS |
72114-62-6 |
|---|---|
Formule moléculaire |
C14H17Br |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
1-bromo-4-(4-ethylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H17Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h5,7-11H,2-4,6H2,1H3 |
Clé InChI |
DSQICSMRCBUXKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=CC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
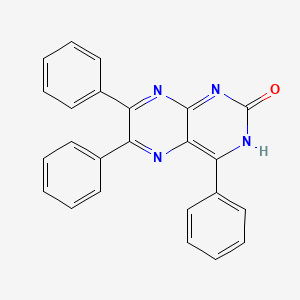

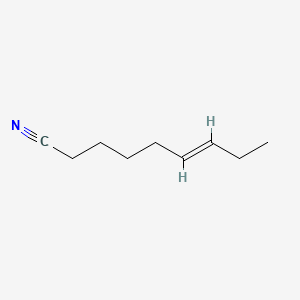

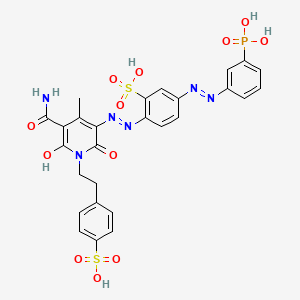


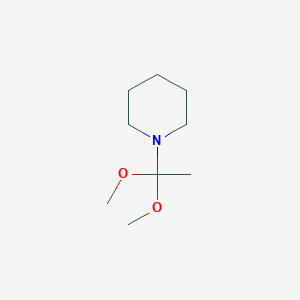
![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
